Methods of Application: The compound was obtained from CIBA Specialty Chemicals and purified by sublimation at about 620 K, using a two-zone furnace . After 60 hours, a number of red platelet crystals were obtained .
Results and Outcomes: The crystal structure of the compound was found to be deformed, characterized by molecular symmetry of Ci . The two phenyl rings on each side of the heterocyclic ring system are twisted asymmetrically in opposite directions . Due to this deformed structure, a dipole moment of about 0.18 D appears perpendicular to the molecular plane .
Summary of Application: Diketopyrrolopyrrole (DPP) pigments, which include “3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo(3,4-C)pyrrole”, are used as colorants for imaging areas as well as a color filter for LCD applications .
It’s worth noting that this compound is a type of diketopyrrolopyrrole (DPP) pigment . DPP pigments are industrially important red pigments based on the novel diketopyrrolopyrrole chromophore . They are used as colorants for imaging areas as well as a color filter for LCD applications . Up to now, five DPP-derivatives are on the market and most of their structures have already been analyzed .
Pigment Red 264, also known as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo(3,4-C)pyrrole, is a high-performance organic pigment characterized by its vibrant red color and exceptional stability. Its molecular formula is C30H20N2O2, with a molecular weight of 440.49 g/mol. This compound appears as a bluish-red powder with a density of approximately 1.38 g/cm³ and an oil absorption of 54.4 ml/100g. Pigment Red 264 exhibits excellent heat resistance up to 300°C and has light fastness rated at 8 on the blue wool scale, indicating its durability under light exposure .
The pigment's interactions with cytochrome P450 enzymes have been noted, influencing metabolic pathways and potentially leading to the formation of reactive oxygen species.
Research indicates that Pigment Red 264 interacts with several biological molecules, including proteins and enzymes. It has been shown to bind with serum albumin, affecting the distribution and transport of various substances within the body. Its interaction with cytochrome P450 enzymes can alter drug metabolism, leading to changes in pharmacokinetics and potential toxicity through oxidative stress mechanisms .
The synthesis of Pigment Red 264 typically involves multi-step organic reactions. One common method includes the condensation of diketopyrrole intermediates with biphenyl derivatives under controlled conditions to achieve high yields (up to 96%) and purity . The process requires careful management of reaction parameters such as temperature and pH to optimize pigment properties.
Pigment Red 264 is widely utilized across various industries due to its excellent color strength and stability. Key applications include:
Interaction studies have focused on the biochemical properties of Pigment Red 264, particularly its effects on enzyme activity. The compound has been shown to inhibit cytochrome P450 activity, which can influence drug metabolism and lead to increased oxidative stress within cells. This raises concerns regarding its potential toxicity when used in consumer products .
Pigment Red 264 shares structural similarities with other organic pigments but stands out due to its unique properties. Below are some comparable compounds:
| Compound Name | CAS Number | Color Strength | Heat Resistance | Light Fastness |
|---|---|---|---|---|
| Pigment Red 146 | 5280-68-8 | High | Moderate | Moderate |
| Pigment Red 177 | 5280-68-8 | Very High | High | Excellent |
| Pigment Red 185 | 12656-85-8 | High | Moderate | Very Good |
Uniqueness: Pigment Red 264 is distinguished by its superior heat resistance (up to 300°C) and exceptional light fastness compared to others in this category. Its ability to maintain stability under extreme conditions makes it particularly valuable for outdoor applications where color retention is critical .
The synthesis of Pigment Red 264 (3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo[3,4-c]pyrrole) primarily relies on condensation reactions involving biphenyl-substituted aromatic nitriles and succinic acid derivatives. The fundamental mechanism involves a pseudo-Stobbe condensation where an aromatic nitrile condenses with a succinic ester under strongly basic conditions [1] [2].
The reaction mechanism proceeds through several key steps. Initially, the succinic ester undergoes deprotonation at the α-position in the presence of a strong base such as sodium metal or sodium alkoxide, generating a carbanion intermediate. This enolate-like intermediate then undergoes nucleophilic attack on the electrophilic carbon of the biphenyl nitrile, forming an enamine ester intermediate [3] [2].
The crucial step involves the formation of pyrrolinone esters from the initially formed enamine esters. This pyrrolinone intermediate can subsequently react with another equivalent of the aromatic nitrile under basic conditions, leading to the formation of the characteristic diketopyrrolopyrrole ring system through intramolecular cyclization [2] [3].
For biphenyl-substituted diketopyrrolopyrroles, the condensation typically employs 4-biphenylcarbonitrile as the aromatic component. The reaction is carried out in tert-amyl alcohol as the solvent system, with temperatures ranging from 95-110°C and reaction times of 15-24 hours [4] [2]. The presence of the biphenyl substituent significantly influences the electronic properties of the resulting pigment, contributing to its characteristic red coloration and excellent light fastness properties [5] [1].
Research has demonstrated that the condensation reaction mechanism can be optimized through careful control of reaction parameters. The use of diisopropyl succinate as the dicarbonyl component, combined with sodium metal as the base, has been shown to provide yields of 60-80% for biphenyl-substituted diketopyrrolopyrroles [4] [2]. The reaction conditions must be carefully controlled to prevent side reactions and ensure the formation of the desired regioisomer.
Advanced mechanistic studies have revealed that the condensation reaction involves a delicate balance between thermodynamic and kinetic factors. The formation of the diketopyrrolopyrrole core requires precise control of temperature, base concentration, and reaction time to achieve optimal yields while maintaining product purity [6] [3]. The biphenyl substituents provide enhanced π-π stacking interactions in the solid state, contributing to the pigment's exceptional stability and color properties [7] [1].
Ciba Geigy (now part of BASF) developed and patented the first commercially viable industrial-scale production processes for diketopyrrolopyrrole pigments, including Pigment Red 264. The company's pioneering work in the 1980s established the foundation for modern DPP pigment manufacturing [1] [7].
The Ciba Geigy patented process represents a significant advancement in industrial organic pigment synthesis. Based on retrosynthetic analysis, the company developed an efficient synthetic route that could be scaled to meet commercial demand while maintaining consistent quality and color properties [1] [7]. The process involves a multi-step synthesis beginning with the condensation of aromatic nitriles with succinic acid derivatives, followed by specialized finishing and conditioning steps.
The industrial process utilizes proprietary solvent systems optimized for large-scale production, typically operating at temperatures between 100-130°C with reaction times of 12-20 hours [8] [9]. The process achieves typical yields of 70-85%, making it economically viable for commercial production [10] [1]. Critical to the success of the Ciba Geigy process is the incorporation of specialized conditioning steps that control particle size, crystal form, and surface properties of the final pigment.
One of the key innovations in the Ciba Geigy process is the development of specific pigment conditioning techniques. These include controlled crystallization procedures, surface treatments, and particle size optimization methods that ensure consistent coloristic properties and excellent dispersion characteristics [9] [5]. The conditioning process often involves heat treatment of the crude pigment in water or organic solvents at temperatures above 80°C, followed by mechanical treatment such as wet grinding to achieve the desired particle size distribution [9].
The industrial process also incorporates advanced purification steps to remove impurities and byproducts that could affect the pigment's performance characteristics. These purification methods include selective extraction procedures, recrystallization techniques, and specialized washing protocols that ensure the final product meets stringent quality standards for automotive and industrial coating applications [8] [9].
Quality control in the Ciba Geigy process involves comprehensive testing of coloristic properties, including chroma measurements using the CIELAB system. The process is designed to consistently produce pigments with chroma values of at least 45, ensuring superior color saturation compared to conventional pigments [5]. The company's process also includes environmental controls and waste minimization procedures that comply with industrial safety and environmental regulations [10] [9].
Polymorphism control represents a critical aspect of diketopyrrolopyrrole pigment synthesis, particularly for Pigment Red 264, where different crystal forms can significantly impact color properties, stability, and performance characteristics. The control of polymorphism during crystallization involves sophisticated understanding of nucleation and crystal growth processes [11] [12].
The crystallization of diketopyrrolopyrrole pigments can result in multiple polymorphic forms, each exhibiting distinct optical and physical properties. For Pigment Red 264, polymorphism control is particularly important because different crystal forms can exhibit variations in color shade, transparency, and tinctorial strength [13] [11]. The formation of specific polymorphs is influenced by crystallization conditions including temperature, solvent composition, concentration, and cooling rate [12] [14].
Solvent quality control has emerged as a primary method for polymorphism control in diketopyrrolopyrrole synthesis. Research has demonstrated that the use of different solvent systems can lead to the formation of distinct semi-crystalline polymorphs (β₁ and β₂) with significantly different optoelectronic properties [12] [14]. The β₂ polymorph typically exhibits a lower optical bandgap, enhanced photoluminescence, and reduced π-stacking distance compared to the β₁ form [12].
Temperature control during crystallization plays a crucial role in determining the final polymorphic form. Studies have shown that controlled cooling rates and specific temperature profiles can favor the formation of thermodynamically stable polymorphs over metastable forms [11] [13]. The crystallization process often involves heating the solution to dissolve the pigment completely, followed by controlled cooling at rates ranging from 0.1-10°C per hour to achieve the desired polymorphic form [15] [11].
The phenomenon of thermosalient effects has been observed in certain diketopyrrolopyrrole polymorphs, where thermal phase transitions are accompanied by mechanical responses such as crystal deformation or jumping [11] [15]. These effects are attributed to significant changes in molecular conformation and packing arrangements during polymorphic transformations [15] [13].
Advanced crystallization techniques have been developed to achieve precise polymorphism control. These include seeded crystallization methods where specific seed crystals are introduced to direct the formation of desired polymorphs [13] [11]. The use of controlled pH conditions, typically in the range of 6-8, can influence crystal morphology and polymorph selection [11] [15].
Concentration control during crystallization is another important parameter, with optimal concentrations ranging from 0.1-10 mg/mL depending on the specific solvent system and desired polymorphic form [12] [14]. The aging time of crystallization solutions, typically 2-48 hours, significantly affects crystal maturation and the final polymorphic outcome [11] [15].
The implementation of green chemistry principles in diketopyrrolopyrrole synthesis represents a significant advancement toward more sustainable and environmentally responsible pigment production. Modern green chemistry approaches for Pigment Red 264 synthesis focus on reducing environmental impact while maintaining or improving synthetic efficiency [16] [17].
The replacement of traditional solvents with more environmentally benign alternatives has been a primary focus of green chemistry initiatives. Acetonitrile has emerged as a superior alternative to dimethylformamide (DMF) and N-methylpyrrolidone (NMP) for the alkylation of diketopyrrolopyrrole pigments [16]. This solvent substitution offers multiple advantages including higher yields, reduced toxicity, lower reaction temperatures, and simplified purification procedures [16].
The acetonitrile-based green chemistry approach has demonstrated significant improvements in synthetic efficiency. Comparative studies have shown that reactions conducted in acetonitrile achieve similar or higher yields compared to traditional DMF-based methods, while reducing reaction times from 24 hours to 2-12 hours [16] [18]. Additionally, the process operates at lower temperatures (20-60°C) compared to conventional methods, resulting in reduced energy consumption and improved process safety [16].
Microwave-assisted synthesis has been developed as another green chemistry approach for diketopyrrolopyrrole production. This technique enables rapid heating and precise temperature control, reducing reaction times from hours to minutes while maintaining or improving yields [17] [18]. Microwave synthesis typically operates at temperatures of 120-150°C for 0.5-2 hours, providing significant energy savings compared to conventional heating methods [18].
The development of bio-based feedstocks represents a revolutionary approach in green DPP synthesis. Clariant has pioneered the use of succinic acid derived from renewable resources rather than crude oil for manufacturing diketopyrrolopyrrole pigments [19]. This bio-based approach maintains the same high-performance characteristics while significantly reducing the carbon footprint of pigment production [19] [17].
Direct heteroarylation polymerization (DHAP) has been developed as an eco-friendly alternative to traditional cross-coupling reactions. This method eliminates the need for organometallic reagents and reduces waste generation while maintaining excellent yields [17]. The DHAP process uses environmentally friendly catalysts and can be conducted under aqueous conditions, further enhancing its environmental profile [17].
Waste minimization strategies have been implemented throughout the synthesis process, including solvent recovery and recycling systems. These approaches have reduced byproduct formation and enabled the recovery of valuable starting materials, improving overall process economics [16] [19]. The implementation of continuous flow chemistry has also contributed to waste reduction by enabling precise control of reaction conditions and minimizing side reactions [19].
Energy efficiency improvements have been achieved through process intensification techniques including ultrasonic activation, high-pressure processing, and optimized reaction vessel designs. These methods reduce energy consumption while maintaining or improving product quality [20] [19]. The integration of renewable energy sources in production facilities has further enhanced the sustainability profile of green DPP synthesis [19].